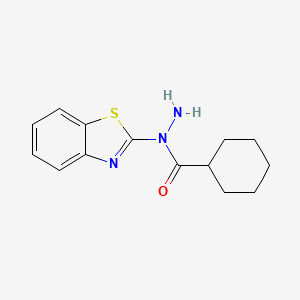
1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a synthetic organic compound that features both an azepane ring and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can be approached through several synthetic routes. One possible method involves the condensation of an indole derivative with an azepane derivative under specific reaction conditions. For example:
Step 1: Synthesis of the indole derivative through Fischer indole synthesis.
Step 2: Formation of the azepane ring through cyclization reactions.
Step 3: Condensation of the indole derivative with the azepane derivative using a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalyst selection: Choosing an efficient catalyst to promote the condensation reaction.
Solvent optimization: Selecting a solvent that enhances the reaction rate and product solubility.
Reaction conditions: Controlling temperature, pressure, and reaction time to achieve optimal results.
Análisis De Reacciones Químicas
Types of Reactions
1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Oxidation products: Oxidized derivatives of the compound.
Reduction products: Reduced forms of the compound.
Substitution products: Substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: Interaction with specific receptors in biological systems.
Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal transduction: Modulation of signaling pathways in cells.
Comparación Con Compuestos Similares
Similar Compounds
1-(piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: Similar structure with a piperidine ring instead of an azepane ring.
1-(morpholin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione: Contains a morpholine ring instead of an azepane ring.
Uniqueness
1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is unique due to the presence of the azepane ring, which may confer different chemical and biological properties compared to similar compounds with different ring structures.
Propiedades
Fórmula molecular |
C16H18N2O2 |
|---|---|
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C16H18N2O2/c19-15(16(20)18-9-5-1-2-6-10-18)13-11-17-14-8-4-3-7-12(13)14/h3-4,7-8,11,17H,1-2,5-6,9-10H2 |
Clave InChI |
OFBZBWCGQMCJPB-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Solubilidad |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B14946944.png)
![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B14946958.png)
![Methyl 4-{[(4-bromophenyl)(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methyl]amino}benzoate](/img/structure/B14946961.png)

![6-Amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14946977.png)
![Methyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14946983.png)
![3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14946989.png)
![4-(5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B14947002.png)

![N-methyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14947005.png)
![5-{4-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B14947008.png)
![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide](/img/structure/B14947011.png)
![3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14947019.png)
